3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one
Overview
Description
3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one, also known as HMPI-1, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound has a unique chemical structure, which makes it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one involves the inhibition of the proteasome, which is a complex protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one can disrupt the normal cellular processes and induce cell death.
Biochemical And Physiological Effects
3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one can induce the accumulation of ubiquitinated proteins, which is a hallmark of proteasome inhibition. Additionally, 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is its potent anti-tumor activity, which makes it a promising candidate for further investigation in cancer treatment. However, one of the limitations of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one. One area of interest is in developing more efficient synthesis methods for 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one, which can help to increase its availability for further investigation. Additionally, further studies are needed to investigate the potential applications of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one in other scientific fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. The compound has a unique chemical structure and has been extensively studied for its anti-tumor activity. Further research is needed to investigate the potential applications of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one in other scientific fields and to develop more efficient synthesis methods.
Scientific Research Applications
3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one has potent anti-tumor activity and can induce apoptosis in cancer cells.
properties
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxopropyl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-10-9(5-7)12(16,6-8(2)14)11(15)13-10/h3-5,16H,6H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCSGOWYAJZZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one |
Synthesis routes and methods
Procedure details
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